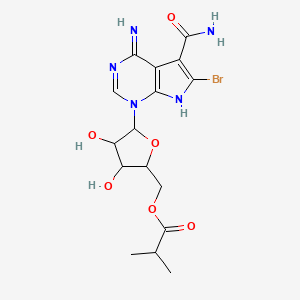
Ibulocydine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibulocydine is a potent CDK inhibitor. Ibulocydine has high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. Ibulocydine inhibited the growth of HCC cells more effectively than other Cdk inhibitors, including olomoucine and roscovitine, whereas ibulocydine as well as the other Cdk inhibitors and BMK-Y101 minimally influenced the growth of normal hepatocyte cells. Ibulocydine induced apoptosis in HCC cells, most likely by inhibiting Cdk7 and Cdk9. In vitro treatment of HCC cells with ibulocydine rapidly blocked phosphorylation of the carboxyl-terminal domain (CTD) of the large subunit of RNA polymerase II, a process mediated by Cdk7/9. Anti-apoptotic gene products such as Mcl-1, survivin, and X-linked IAP (XIAP) are crucial for the survival of many cell types, including HCC. Following the inhibition of RNA polymerase II phosphorylation, ibulocydine caused rapid down-regulation of Mcl-1, survivin, and XIAP, thus inducing apoptosis. Furthermore, ibulocydine effectively induced apoptosis in HCC xenografts with no toxic side effects. These results suggest that ibulocydine is a strong candidate anti-cancer drug for the treatment of HCC.
Aplicaciones Científicas De Investigación
Radiosensitizing Properties in Cancer Therapy
Ibulocydine (IB), as a novel prodrug of CDK inhibitor, has demonstrated significant potential in cancer therapy, particularly as a radiosensitizer. A study by Park et al. (2014) found that IB sensitizes human cancer cells to radiotherapy by inducing mitochondria-mediated apoptosis. This was observed in human cancer cells of lung and colon, both in vitro and in vivo, using a xenograft mouse model. The combined treatment of IB and radiotherapy (RT) significantly reduced cell viability and survival fraction, through mechanisms involving the activation of caspases, alteration in Bcl-2/Bax expression, and loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol (Park et al., 2014).
Effectiveness Against Hepatocellular Carcinoma
Cho et al. (2011) explored the effectiveness of IB as an anti-cancer drug for hepatocellular carcinoma (HCC). The study highlighted IB's high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. IB inhibited the growth of HCC cells more effectively than other Cdk inhibitors. It was also noted for its minimal impact on the growth of normal hepatocyte cells. The induction of apoptosis in HCC cells by IB was most likely due to its inhibition of Cdk7 and Cdk9, along with a rapid down-regulation of anti-apoptotic gene products such as Mcl-1, survivin, and XIAP (Cho et al., 2011).
Sensitization of Hepatocellular Carcinoma Cells to TRAIL-induced Apoptosis
Park et al. (2017) reported that IB sensitizes human hepatocellular carcinoma cells to TRAIL-induced apoptosis via calpain-mediated Bax cleavage. This study showed that subtoxic doses of IB, in combination with TRAIL, exhibited potent cytotoxicity in TRAIL-resistant human HCC cells. The combination treatment synergistically induced apoptosis through caspase activation and was independent of the expression of Mcl-1 and survivin. Notably, the combination treatment led to the cleavage and mitochondrial translocation of Bax, which was essential for the induction of apoptosis (Park et al., 2017).
Propiedades
Número CAS |
1314096-68-8 |
|---|---|
Nombre del producto |
Ibulocydine |
Fórmula molecular |
C16H20BrN5O6 |
Peso molecular |
458.26 |
Nombre IUPAC |
((2S,3S,4S,5S)-5-(4-amino-6-bromo-5-carbamoyl-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate |
InChI |
InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,23-24H,3,18H2,1-2H3,(H2,19,25)/t6-,9+,10-,15-/m0/s1 |
Clave InChI |
FECJFYFWBIAIIL-IWRVGALASA-N |
SMILES |
CC(C)C(OC[C@@H]1O[C@H](N2C=NC(N)=C3C2=NC(Br)=C3C(N)=O)[C@@H](O)[C@@H]1O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly. |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Sinónimos |
Ibulocydine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



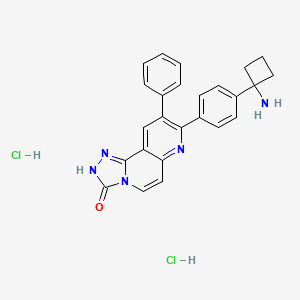
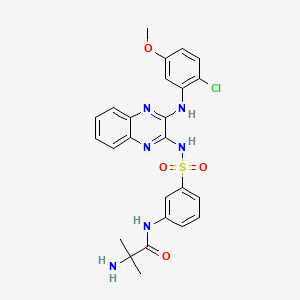
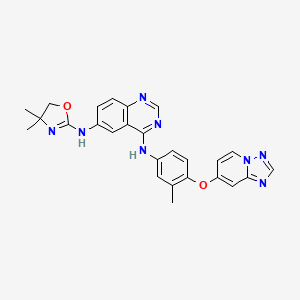
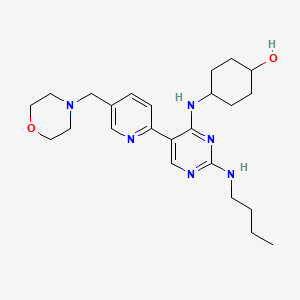
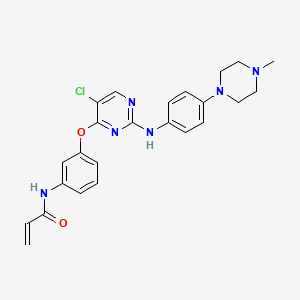
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
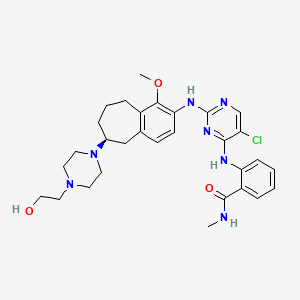
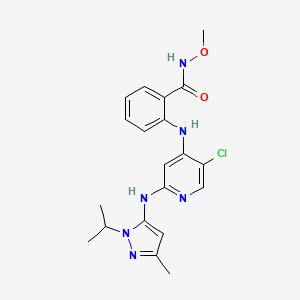

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
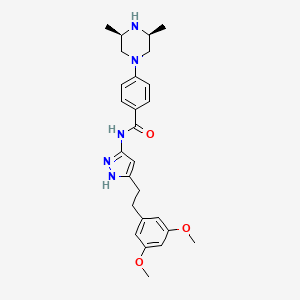
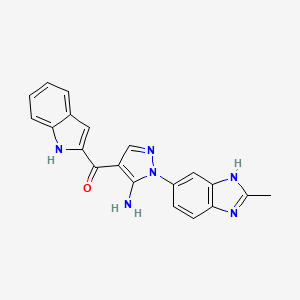

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)